![molecular formula C20H24O4 B10860389 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860389.png)
3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is a complex organic compound belonging to the class of diterpene lactones. This compound is characterized by its intricate molecular structure, which includes multiple rings and oxygen-containing functional groups[_{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ...[{{{CITATION{{{_1{3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3 ...](https://www.ebi.ac.uk/chebi/chebiOntology.do?chebiId=CHEBI:182738). Diterpene lactones are known for their diverse biological activities and are often found in natural products, particularly in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione typically involves multiple steps, starting from simpler precursor molecules[_{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo[14.2.1.0~5,9 ...](https://www.chemspider.com/Chemical-Structure.23550808.html). One common approach is the cyclization of a suitable diene precursor under acidic or basic conditions to form the core ring structure[{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 .... Subsequent functional group modifications, such as oxidation and reduction reactions, are employed to introduce the necessary oxygen atoms and double bonds[{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and catalysts to optimize yield and purity[_{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo[14.2.1.0~5,9 ...](https://www.chemspider.com/Chemical-Structure.23550808.html). Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability[{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Chemical Reactions Analysis
Types of Reactions
3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: : Reduction of double bonds or carbonyl groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Replacement of hydrogen atoms with other functional groups, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents[_{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents[_{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Substitution: : Halogens (e.g., chlorine, bromine), sulfonates (e.g., tosyl chloride), and nucleophiles (e.g., alkyl lithium compounds) are used for substitution reactions[_{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential bioactive properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer effects, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Cembratetraene-16,219,6-diolide: : Another diterpene lactone with similar structural features.
Cembranoids: : A class of compounds related to cembratetraene, often found in marine organisms.
Uniqueness
3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H24O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione |
InChI |
InChI=1S/C20H24O4/c1-12-5-4-6-15-11-16(23-20(15)22)9-13(2)10-18-17(8-7-12)14(3)19(21)24-18/h5,10-11,16-18H,3-4,6-9H2,1-2H3 |
InChI Key |
KTYZKXFERQUCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


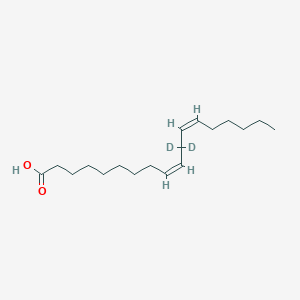
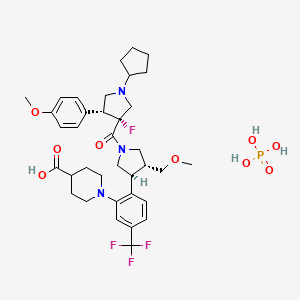
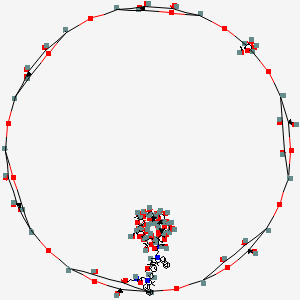

![(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10860320.png)
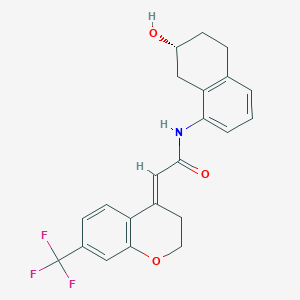
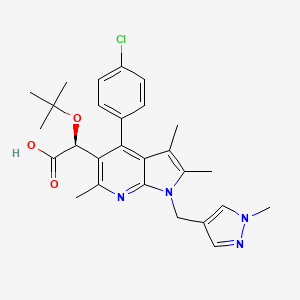

![5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B10860358.png)
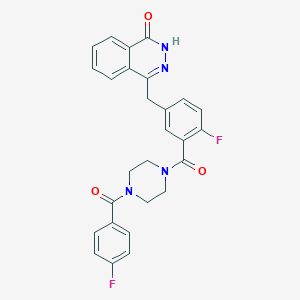
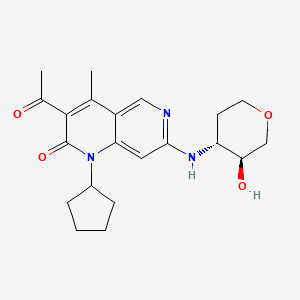
![6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B10860393.png)


